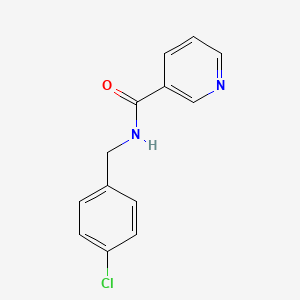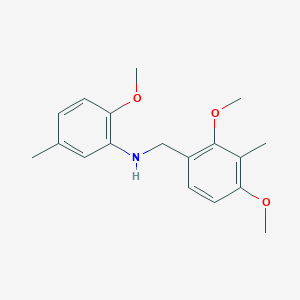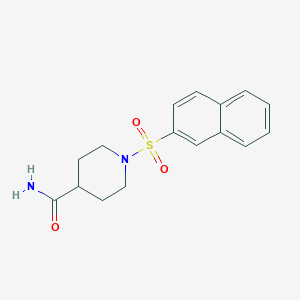
methyl 4-hydroxy-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-hydroxy-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate is a synthetic compound that has gained attention in the scientific community due to its potential pharmaceutical applications. This molecule is a pyrrole derivative that is synthesized through a multistep process. The compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of methyl 4-hydroxy-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes that are involved in cell proliferation and growth. This may lead to the inhibition of cancer cell growth and the promotion of apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. Studies have shown that the compound has the ability to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial and antifungal properties. Additionally, the compound has been found to have antioxidant properties, which may help to protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using methyl 4-hydroxy-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate in lab experiments is its ability to exhibit various biochemical and physiological effects. This makes it a versatile compound that can be used in a variety of experiments. However, one of the limitations of using this compound is its low yield in the synthesis process, which may make it difficult to obtain large quantities for experimentation.
Orientations Futures
There are several future directions that can be explored with regards to methyl 4-hydroxy-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate. One potential direction is to further investigate the mechanism of action of the compound, which may help to identify new targets for drug development. Additionally, the compound may be modified to improve its pharmacokinetic properties, such as its solubility and bioavailability, which may enhance its therapeutic potential. Another future direction may be to investigate the use of this compound in combination with other drugs, which may lead to synergistic effects and improved therapeutic outcomes.
Conclusion:
This compound is a synthetic compound that has gained attention in the scientific community due to its potential pharmaceutical applications. The compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development. While there are limitations to its use in lab experiments, there are several future directions that can be explored to further understand the potential of this compound.
Méthodes De Synthèse
The synthesis of methyl 4-hydroxy-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate involves a multistep process that includes the condensation of benzaldehyde and acetophenone to form chalcone, followed by cyclization with methylamine and catalytic hydrogenation to yield the final product. The yield of this synthesis method is reported to be around 70%.
Applications De Recherche Scientifique
Methyl 4-hydroxy-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate has been extensively studied for its potential pharmaceutical applications. The compound has been found to exhibit antimicrobial, antifungal, anti-inflammatory, and anticancer properties. Studies have also shown that this molecule has the ability to inhibit the growth of cancer cells, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
methyl 4-hydroxy-2-methyl-1-phenylpyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-9-12(13(16)17-2)11(15)8-14(9)10-6-4-3-5-7-10/h3-8,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHGNHOHWVGUDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN1C2=CC=CC=C2)O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(2-biphenylylcarbonyl)oxy]-4-bromobenzenecarboximidamide](/img/structure/B5804850.png)


![N-[5-(acetylamino)-2-chlorophenyl]-2-furamide](/img/structure/B5804865.png)
![7,7-dimethyl-2-(methylthio)-N-[2-(4-morpholinyl)ethyl]-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5804881.png)
![N-[(2,4-dimethylphenyl)sulfonyl]benzamide](/img/structure/B5804889.png)
![6-(4-chlorophenyl)-3-(3-pyridinyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5804899.png)
![cyclohexyl 4-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B5804902.png)
![N-isopropyl-N'-(3-methoxyphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5804915.png)
![2-{[4-(4-methoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5804922.png)
![4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine](/img/structure/B5804940.png)
![N''-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}carbonohydrazonic diamide](/img/structure/B5804942.png)
![4-{[3-(2-furyl)acryloyl]amino}-N-(2-methylphenyl)benzamide](/img/structure/B5804943.png)
